![molecular formula C11H18O4 B15075448 Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
Diethyl 2-[(2E)-2-butenyl]malonate
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Overview
Description
Diethyl 2-[(E)-2-Butenyl]malonate is an organic compound with the molecular formula C11H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 2-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(E)-2-Butenyl]malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (NaOEt) to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-butenyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-[(E)-2-Butenyl]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(E)-2-Butenyl]malonate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with different alkyl halides to form substituted malonates.
Hydrolysis: The ester groups in diethyl 2-[(E)-2-Butenyl]malonate can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: 2-butenyl bromide, methyl iodide
Solvents: Ethanol, tetrahydrofuran (THF)
Acids: Hydrochloric acid (HCl) for hydrolysis reactions
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid Derivatives: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Scientific Research Applications
While specific, comprehensive data tables and case studies regarding the applications of "Diethyl 2-[(2E)-2-butenyl]malonate" are not available within the provided search results, some information can be gathered regarding its properties, related compounds, and potential applications.
General Information
- Nomenclature and Structure this compound, also referred to as diethyl (E)-2-(but-2-en-1-yl)malonate, is a malonate derivative . Its molecular formula is C11H18O4, with a molecular weight of 214.26 g/mol . The compound contains a butenyl group attached to a diethyl malonate structure .
- Properties Diethyl 2-(3-butenyl)malonate is a fatty acid ester .
Related Compounds and Applications
While information on the specific compound "this compound" is limited, the search results provide information on diethyl malonate and related compounds, which can give insight into potential applications:
- Diethyl Malonate Applications Diethyl malonate has a reactive methylene group that can be substituted, allowing for various chemical reactions like alkylation, acylation, hydroxyalkylation, and amidation . It is used in synthesizing monobasic and polybasic carboxylic acids and their derivatives . Diethyl malonate can be used as an intermediate in the synthesis of pharmaceutical and pesticide intermediates, amino acids, coumarin, liquid crystal materials, insect warning pheromones, and antibacterial derivatives .
- Reactions of Malonic Acid Esters Malonic acid esters can undergo hydrolysis and decarboxylation reactions. The methylene groups readily form carbanions, participating in acylation, alkylation, aldol reactions, and Michael reactions .
- Synthesis of Chiral Compounds Malonic acid esters are useful reagents in organic synthesis . They can be used in synthesizing chiral drugs .
Analytical Techniques
- NMR Spectroscopy NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed in the analysis of compounds such as this compound, particularly for resolving overlapping signals using 1H and 13C chemical shifts .
Safety Considerations
Mechanism of Action
The mechanism of action of diethyl 2-[(E)-2-Butenyl]malonate involves the formation of an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution with alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the resonance stabilization of the enolate ion .
Comparison with Similar Compounds
Diethyl 2-[(E)-2-Butenyl]malonate can be compared with other malonate derivatives such as:
Diethyl Malonate: Lacks the 2-butenyl group, making it less reactive in certain alkylation reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.
Ethyl Acetoacetate: Contains a keto group, leading to different reactivity patterns in organic synthesis.
Biological Activity
Diethyl 2-[(2E)-2-butenyl]malonate is a malonic acid derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing from a variety of research studies.
Chemical Structure and Synthesis
This compound is characterized by a diethyl malonate core with a butenyl substituent. The synthesis typically involves the reaction of diethyl malonate with a suitable alkene in the presence of a base or acid catalyst. This compound can be synthesized through various methods, including microwave-assisted reactions, which enhance yield and reduce reaction time.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including multidrug-resistant bacteria. The compound's mechanism of action may involve the inhibition of critical bacterial enzymes, disrupting cellular processes.
2. Antiviral Properties
This compound has demonstrated antiviral activity in several studies. It has been shown to inhibit viral replication by targeting specific viral enzymes, similar to other chalcone derivatives. In particular, it has been evaluated for its effectiveness against viruses such as HIV and influenza, with promising results indicating low IC50 values in cell culture assays.
3. Cytotoxicity and Antitumor Effects
The compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and CEM T-lymphocytes. Studies have reported IC50 values in the micromolar range, suggesting potential as an anticancer agent. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens like E. coli and Staphylococcus aureus. Results showed that the compound significantly reduced bacterial growth at concentrations as low as 20 µg/mL.
Case Study 2: Antiviral Activity Assessment
In a comparative study of various malonic acid derivatives, this compound was tested for its antiviral efficacy against HSV-1. The compound exhibited an IC50 value of 15 µM, indicating strong antiviral potential compared to standard antiviral agents.
Case Study 3: Cytotoxicity in Cancer Cells
A detailed cytotoxicity assay was conducted on several cancer cell lines (MCF-7, HepG2). This compound showed selective cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, highlighting its potential for further development as an anticancer drug.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+ |
InChI Key |
FAGUWAFYGLVLTA-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC=CC)C(=O)OCC |
Origin of Product |
United States |
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